

3-Ethylrhodanine: A Comprehensive Technical Guide

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This technical guide provides an in-depth overview of the fundamental chemical properties, synthesis, and biological significance of **3-Ethylrhodanine**. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the applications and characteristics of this heterocyclic compound.

Core Chemical Properties

3-Ethylrhodanine, also known as 3-ethyl-2-thioxo-1,3-thiazolidin-4-one, is a derivative of the rhodanine scaffold. Its core chemical and physical properties are summarized in the table below.



Property	Value	References
Molecular Formula	C5H7NOS2	[1][2][3][4][5][6][7][8][9][10]
Molecular Weight	161.24 g/mol	[1][3][5][7][8][9][10][11][12][13] [14]
Appearance	Light yellow to orange crystalline solid or powder.	[1]
Melting Point	36-40 °C	[1][3][4][6][11][12][13][15][16] [17][18]
Boiling Point	127-129 °C at 4 mmHg	[2][3][4][6][12][13][15][17][18]
Density	~1.303 g/mL	[2][3][13][14][15][17]
CAS Number	7648-01-3	[1][7][8][10]

Solubility

3-Ethylrhodanine exhibits good solubility in a range of common organic solvents, which is a valuable property for its application in organic synthesis and materials science.

Solvent	Solubility	References
Chloroform	Soluble	[19][20]
Chlorobenzene	Soluble	[19][20]
o-Dichlorobenzene	Soluble	[19]
Common Organic Solvents	Good solubility	[8][19]

Spectral Data

The structural characterization of **3-Ethylrhodanine** is supported by various spectroscopic techniques.

• ¹H NMR: The proton NMR spectrum of **3-Ethylrhodanine** is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the methylene protons of the



thiazolidinone ring (a singlet).

- ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the thiocarbonyl carbon, the methylene carbon in the ring, and the two carbons of the ethyl group.
- Infrared (IR) Spectroscopy: The IR spectrum of **3-Ethylrhodanine** would feature prominent absorption bands for the carbonyl group (C=O) stretching vibration, typically around 1700-1750 cm⁻¹, and the thiocarbonyl group (C=S) stretching vibration.
- Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z corresponding to the molecular weight of 3-Ethylrhodanine.

Reactivity and Stability

3-Ethylrhodanine is a stable compound under normal laboratory conditions.[9][16] However, it is incompatible with strong oxidizing agents.[9][16] The primary reactive site is the methylene group at the C-5 position of the rhodanine ring, which is acidic and can readily participate in Knoevenagel condensation reactions with aldehydes and ketones. This reactivity is fundamental to the synthesis of a wide array of 5-substituted rhodanine derivatives.[15][20][21] [22][23]

Experimental Protocols Synthesis of 3-Ethylrhodanine

While a specific, detailed protocol for the synthesis of **3-Ethylrhodanine** was not found in the immediate search results, a general method for the synthesis of N-substituted rhodanines can be inferred. This typically involves the reaction of an N-substituted glycine (in this case, N-ethylglycine) with carbon disulfide in the presence of a base, followed by cyclization.

A related procedure for the synthesis of bis-rhodanine provides a general concept:

- An amino compound (1,2-diaminopropane in the example) is dissolved in water with sodium hydroxide.
- The solution is cooled, and carbon disulfide is added, followed by stirring.



- An aqueous solution of sodium chloroacetate is then added, and the mixture is stirred.
- Finally, hydrochloric acid is added, and the mixture is refluxed to induce cyclization, yielding the rhodanine product upon cooling.[24]

Knoevenagel Condensation of 3-Ethylrhodanine with Aldehydes

A common and crucial reaction involving **3-Ethylrhodanine** is the Knoevenagel condensation to form 5-arylidene derivatives. A general microwave-assisted protocol is as follows:

- Reactants: A mixture of **3-Ethylrhodanine** (1 equivalent), an aromatic aldehyde (1 equivalent), and a catalytic amount of a base (e.g., piperidine or ammonium sulphamate) is prepared.[18][21]
- Solvent: The reaction is often carried out in a suitable solvent like ethanol or glacial acetic acid.[15][18]
- Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specified power and for a short duration (e.g., 3-15 minutes).[15][21]
- Workup: After completion, the reaction mixture is cooled and poured into cold water or onto crushed ice to precipitate the product.
- Purification: The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[15][18] [21]

Biological Significance and Signaling Pathways

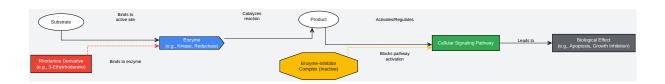
Rhodanine and its derivatives, including **3-Ethylrhodanine**, are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[25][26] They have been investigated as inhibitors of various enzymes and have shown potential as anticancer, antidiabetic, and antimicrobial agents.[1][3][5][25][26][27][28]

The mechanism of action for many rhodanine derivatives involves the inhibition of specific enzymes by binding to their active sites. This inhibition can disrupt critical cellular signaling



pathways. For instance, rhodanine derivatives have been identified as inhibitors of enzymes such as aldose reductase, enoyl ACP reductase, and various kinases.[1][3][5] In the context of cancer, some derivatives, like 5-benzylidene-3-ethyl-rhodanine, have been shown to induce apoptosis (programmed cell death) by modulating the Bcl-2 family of proteins and causing cell cycle arrest in the S-phase.[14][27][28]

The following diagram illustrates the general principle of enzyme inhibition by rhodanine derivatives, a key aspect of their biological activity.



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Caption: General mechanism of enzyme inhibition by rhodanine derivatives.

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